GW280264X

ADAM17 Shedding Cell Signaling

GW280264X is the essential dual ADAM10/ADAM17 inhibitor for researchers requiring complete blockade of sheddase activity. Unlike selective inhibitors (GI254023X, TAPI-2) that yield only partial pathway inhibition, GW280264X simultaneously blocks both proteases (IC50: 11.5 nM ADAM10, 8.0 nM ADAM17), fully inhibiting PMA-induced HB-EGF and CX3CL1 shedding. Validated in AKI and SCI models, it provides a cleaner target profile than pan-MMP inhibitors like GM6001. Available in high purity (≥98%) with global shipping.

Molecular Formula C28H41N5O6S
Molecular Weight 575.725
CAS No. 866924-39-2
Cat. No. B560487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW280264X
CAS866924-39-2
SynonymsBenzyl N-[(5S)-5-[[(2R,3S)-3-(Formylhydroxyamino)-2-(2-methylpropyl)-1-oxohexyl]amino]-6-oxo-6-(2-thiazolylamino)hexyl]-carbamate
Molecular FormulaC28H41N5O6S
Molecular Weight575.725
Structural Identifiers
SMILESCCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O
InChIInChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1
InChIKeySKJLITFHSZNZMQ-SGNDLWITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW280264X (CAS 866924-39-2): A Dual ADAM10/ADAM17 Metalloproteinase Inhibitor for Targeted Research and Drug Discovery


GW280264X (CAS 866924-39-2) is a potent hydroxamate-based dual inhibitor of the metalloproteinases ADAM10 and TACE (ADAM17). It effectively blocks ADAM10 and ADAM17 with reported IC50 values of 11.5 nM and 8.0 nM, respectively [1]. This compound is a widely utilized tool compound for probing the distinct and overlapping functions of these two critical sheddases in diverse cellular processes, including inflammation, immune modulation, and cancer progression .

GW280264X (CAS 866924-39-2): Why Broad-Spectrum or Selective ADAM Inhibitors Are Not Interchangeable


ADAM10 and ADAM17 share many substrates and exhibit functional redundancy and cooperation in key signaling pathways [1]. Relying on a broad-spectrum metalloproteinase inhibitor like GM6001 introduces confounding off-target effects across multiple MMP and ADAM families, making it difficult to attribute observed phenotypes to specific ADAMs. Conversely, using a selective ADAM10 inhibitor (e.g., GI254023X) or a selective ADAM17 inhibitor (e.g., TAPI-2) in isolation fails to capture the compensatory or cooperative activity of the other protease, often leading to incomplete pathway inhibition and misinterpretation of biological roles [2]. GW280264X is specifically designed as a dual inhibitor to simultaneously block both ADAM10 and ADAM17 activity, overcoming these critical experimental limitations [1].

Quantitative Evidence for GW280264X: Head-to-Head Performance Against Selective ADAM Inhibitors


GW280264X Exhibits Superior Inhibition of PMA-Induced Shedding Compared to ADAM10-Selective GI254023X

In a cell-based assay of PMA-induced HB-EGF shedding, GW280264X demonstrated potent and complete inhibition. In stark contrast, the ADAM10-selective inhibitor GI254023X had no significant effect, failing to block the response [1]. This clearly demonstrates that PMA-induced HB-EGF release is strictly dependent on ADAM17 activity, which GW280264X potently inhibits, while GI254023X does not.

ADAM17 Shedding Cell Signaling

GW280264X Effectively Blocks Constitutive and PMA-Induced CX3CL1 Shedding, Unlike Selective ADAM10 Inhibitors

In CX3CL1-expressing ECV-304 cells, GW280264X potently inhibited both constitutive and PMA-inducible cleavage of the chemokine fractalkine (CX3CL1) [1]. This leads to increased levels of membrane-bound CX3CL1 and enhanced cell-cell adhesion. Importantly, ADAM10-preferential inhibitors like GI254023X show a much narrower spectrum of inhibition, failing to block the PMA-inducible component of CX3CL1 shedding [1].

Inflammation Chemokine Shedding ADAM10

GW280264X Provides More Complete Pathway Inhibition than Selective ADAM10 or ADAM17 Inhibitors Alone

In RWPE-1 prostate epithelial cells, IL-6-induced cell proliferation and ERK1/2 phosphorylation were blocked by GW280264X with an efficacy comparable to the broad-spectrum inhibitor GM6001 [1]. However, the selective ADAM10 inhibitor GI254023X and the ADAM17 inhibitor TAPI-2 were both significantly less effective when used alone [1]. This indicates functional cooperation or redundancy between ADAM10 and ADAM17 in this pathway, which GW280264X is uniquely positioned to address.

ADAM10 ADAM17 Signal Transduction

Primary Research Applications of GW280264X (CAS 866924-39-2) Stemming from Validated Evidence


Investigating PMA-Stimulated or Inducible Shedding Pathways

GW280264X is the definitive tool compound for experiments requiring the blockade of phorbol ester (PMA)-induced ectodomain shedding. Unlike the ADAM10-selective inhibitor GI254023X, which fails to block PMA-induced HB-EGF and CX3CL1 release, GW280264X provides complete inhibition, making it essential for dissecting ADAM17-dependent signaling mechanisms [1]. This is supported by evidence from head-to-head comparisons in mEFs and ECV-304 cells [2].

Studying Pathways with ADAM10/17 Redundancy or Cooperation

In research areas like cytokine signaling and growth factor transactivation, where ADAM10 and ADAM17 often work in concert, GW280264X is the preferred inhibitor. Evidence shows that in the IL-6/ERK1/2 pathway, selective inhibitors for ADAM10 (GI254023X) or ADAM17 (TAPI-2) provide only partial inhibition, while GW280264X achieves a complete blockade comparable to a pan-metalloproteinase inhibitor like GM6001, but with a cleaner, more specific target profile [1].

In Vivo Studies of Inflammation and Acute Organ Injury

GW280264X has demonstrated efficacy in preclinical models of acute kidney injury (AKI) and spinal cord injury (SCI), reducing inflammation and improving functional recovery [1]. Its use in these models validates its utility for in vivo pharmacology studies targeting ADAM10/17-mediated inflammatory processes, providing a solid foundation for translational research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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